molecular formula C12H14O2 B13641443 3-(4-Isopropylphenyl)-3-oxopropanal

3-(4-Isopropylphenyl)-3-oxopropanal

Cat. No.: B13641443
M. Wt: 190.24 g/mol
InChI Key: NGIJJKCNSNMZLK-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-3-oxopropanal is an organic compound belonging to the class of aromatic monoterpenoids. These compounds are characterized by the presence of at least one aromatic ring. The compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenyl)-3-oxopropanal typically involves the reaction of 4-isopropylbenzaldehyde with other reagents under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the use of 4-isopropylbenzaldehyde, substituted amines, and diethyl phosphite under room temperature and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isopropylphenyl)-3-oxopropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-oxo-3-(4-propan-2-ylphenyl)propanal

InChI

InChI=1S/C12H14O2/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13/h3-6,8-9H,7H2,1-2H3

InChI Key

NGIJJKCNSNMZLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC=O

Origin of Product

United States

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